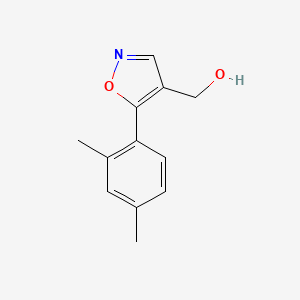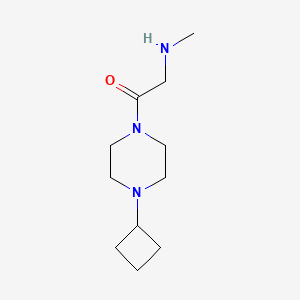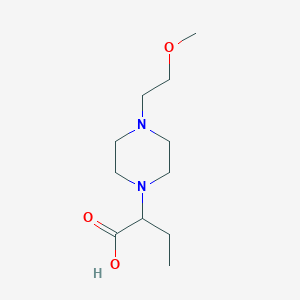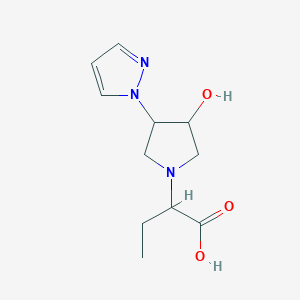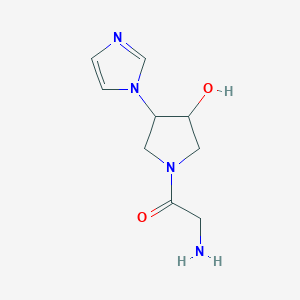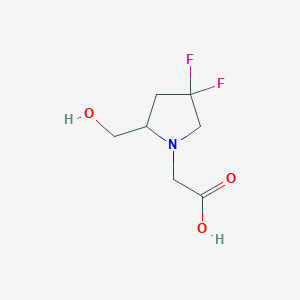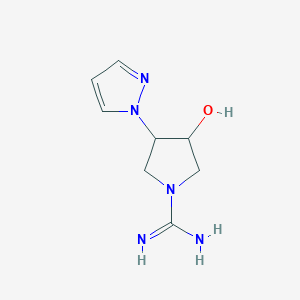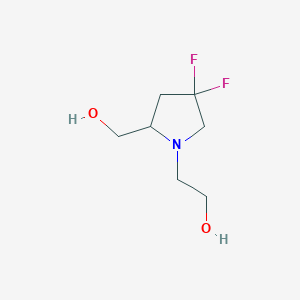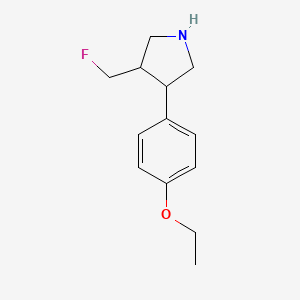
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Descripción general
Descripción
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine, also known as 3-EFPF, is a cyclic amine compound that has been used in a variety of scientific research studies due to its unique chemical properties. Its structure consists of an aromatic ring, an amine group, and a fluoromethyl group, which makes it very versatile in terms of its potential applications. 3-EFPF has been studied for its potential use in drug discovery, drug delivery, and other areas of research.
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is a versatile compound that has been studied for its potential use in various scientific research applications. It has been investigated as a potential drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine has also been studied for its potential use in the treatment of neurological diseases, such as Parkinson’s and Alzheimer’s, due to its ability to interact with certain neurotransmitters. Furthermore, it has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine is not fully understood, but it is believed to act as an agonist at certain neurotransmitter receptors. It is thought to interact with serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. Additionally, it is believed to interact with glutamate receptors, which are involved in the regulation of memory and learning. This suggests that 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine may be effective in treating certain neurological and mental health disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine are not yet fully understood, but it is believed to have a variety of effects on the body. In animal studies, it has been shown to reduce anxiety-like behaviors and improve cognitive performance. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in regulating mood and behavior. Furthermore, it has been shown to reduce inflammation and improve the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is non-toxic and non-irritating, which makes it safe to use in the laboratory. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, there are some limitations to using 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine in laboratory experiments. It is not very stable, and it can degrade over time. Additionally, it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential future directions for research on 3-(4-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine are numerous. Further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore its potential use in the treatment of neurological and mental health disorders. Additionally, further research is needed to explore its potential use as a drug delivery agent and its potential use in the treatment of cancer. Finally, further research is needed to explore its potential use in other areas of scientific research.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-16-12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUAMXNSVOJMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile](/img/structure/B1478361.png)

